REACTION_CXSMILES
|
C1(C(C)C(O)=O)C=CC=CC=1.[OH:12][C:13]([CH:15]([C:17]1[CH:26]=[CH:25][C:20]([CH2:21][CH:22]([CH3:24])[CH3:23])=[CH:19][CH:18]=1)[CH3:16])=[O:14].[Na:27]>>[OH:14][C:13]([CH:15]([C:17]1[CH:18]=[CH:19][C:20]([CH2:21][CH:22]([CH3:23])[CH3:24])=[CH:25][CH:26]=1)[CH3:16])=[O:12].[Na:27] |f:3.4,^1:26,42|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(=O)C(C)C1=CC=C(CC(C)C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC(=O)C(C)C1=CC=C(CC(C)C)C=C1.[Na]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |